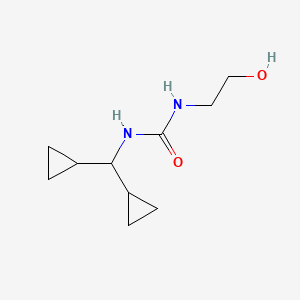

N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea

Description

N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea is a substituted urea derivative characterized by a dicyclopropylmethyl group attached to one nitrogen atom and a 2-hydroxyethyl group to the other. For instance, describes the synthesis of N-(2-chloroethyl)-N'-(2-hydroxyethyl)urea, a related compound where the dicyclopropylmethyl group is replaced by a chloroethyl moiety. This suggests that the target compound could be synthesized via similar routes, substituting chloroacetyl chloride with a dicyclopropylmethyl-containing reagent.

The 2-hydroxyethyl group contributes to hydrogen-bonding capacity, influencing solubility and interaction with biological targets. Such structural features are critical in pharmaceutical applications, as seen in rilmenidine (), where a dicyclopropylmethylurea moiety is pharmacologically active.

Properties

IUPAC Name |

1-(dicyclopropylmethyl)-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-6-5-11-10(14)12-9(7-1-2-7)8-3-4-8/h7-9,13H,1-6H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLNIELLXVRNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₈N₂O₂

- CAS Number : 2078-71-9

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures may act as ligands for G-protein-coupled receptors (GPCRs), which are crucial in many physiological processes.

Receptor Interaction

- Adenosine Receptors : Similar compounds have been shown to modulate adenosine receptors, influencing cellular responses such as proliferation and apoptosis. For instance, studies on related urea derivatives have demonstrated their ability to act as agonists or antagonists for adenosine receptors, potentially affecting hematopoiesis and inflammatory responses .

Genotoxicity Studies

Comparative studies have demonstrated that variations in the chemical structure of urea derivatives significantly affect their genotoxicity profiles. For instance, differences in the alkyl or aryl substituents can lead to varying degrees of DNA damage, which is critical for understanding the safety and efficacy of such compounds in therapeutic applications .

Case Studies and Research Findings

- Hematopoietic Effects : A study examining the effects of adenosine receptor agonists on hematopoiesis found that specific structural features influenced their efficacy in promoting cell proliferation under different physiological states . This suggests that this compound may similarly modulate hematopoietic processes.

- Inflammation Modulation : Related compounds have shown promise in modulating inflammatory responses through adenosine receptor signaling pathways. This could have implications for treating conditions characterized by excessive inflammation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor Activity | Potential to induce cytotoxic effects through DNA cross-linking mechanisms. |

| Genotoxicity | Varies significantly based on structural modifications; critical for therapeutic safety. |

| Hematopoietic Modulation | May influence cell proliferation via receptor interactions; requires further investigation. |

| Inflammation Regulation | Potential role in controlling inflammatory responses through adenosine receptor pathways. |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea is being investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively, making it a subject of interest in the development of new pharmaceuticals.

2. Anticancer Research

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth.

Materials Science Applications

1. Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure may enhance the mechanical properties and thermal stability of polymeric materials, making it valuable in developing advanced materials for industrial applications.

2. Coatings and Adhesives

Due to its chemical stability and bonding capabilities, this compound is explored as an additive in coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental factors.

Environmental Applications

1. Carbon Dioxide Capture

Research indicates that compounds related to this compound may serve as effective agents for CO2 capture in environmental remediation efforts. Studies focus on their ability to react with CO2, forming stable complexes that can be easily removed from emissions.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of urea derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Polymer Synthesis

In a recent experiment, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced tensile strength and thermal resistance compared to traditional polymers, indicating potential for high-performance applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea with key analogs, highlighting substituent effects on properties and applications:

Key Observations:

- Lipophilicity and Bioactivity : The dicyclopropylmethyl group in the target compound likely enhances membrane permeability compared to N,N-bis(2-hydroxyethyl)urea, which is highly polar due to dual hydroxyl groups . This property aligns with rilmenidine’s efficacy in crossing the blood-brain barrier .

- Applications : Unlike pesticidal ureas like fluometuron (), the target compound’s hydroxyethyl group may reduce environmental persistence, similar to N,N-bis(2-hydroxyethyl)urea’s low hazard profile . However, its dicyclopropylmethyl group could confer pesticidal activity through steric disruption of target enzymes.

- Synthetic Flexibility : The chloroethyl analog () demonstrates the role of reactive substituents in generating nitroso derivatives for anticancer applications. Substituting chloroethyl with dicyclopropylmethyl may alter reactivity but retain utility in prodrug design.

Structural and Functional Group Analysis

- Dicyclopropylmethyl vs. Cyclohexanemethyl/Benzhydryl : highlights hydroxyureas with cyclohexanemethyl or benzhydryl groups, which exhibit varied bioactivity. The dicyclopropylmethyl group’s compact, bicyclic structure may reduce metabolic degradation compared to bulkier benzhydryl substituents .

- Hydroxyethyl vs. Allyl/Phenyl : discusses allyl and phenylethyl substituents in urea derivatives, which enhance reactivity in polymer synthesis. In contrast, the hydroxyethyl group in the target compound likely prioritizes solubility and hydrogen bonding, critical for pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.